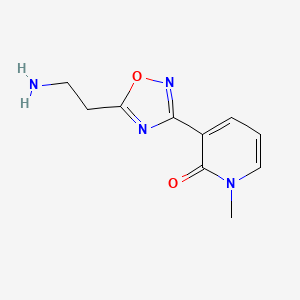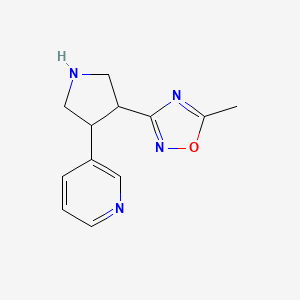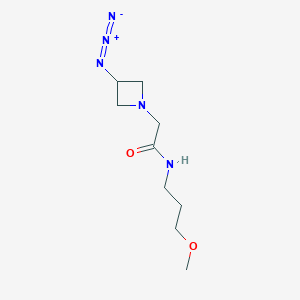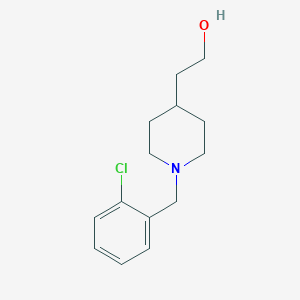
2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-(piperidin-4-yl)ethanol as a starting material . For example, the preparation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves the reaction of 2-(piperidin-4-yl)ethanol with di-tert-butyl dicarbonate in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperidin-4-yl group attached to an ethan-1-ol moiety through a benzyl group that is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(piperidin-4-yl)ethan-1-ol, have been reported. It has a molecular weight of 129.20, and its solubility class is described as very soluble .Applications De Recherche Scientifique
I have found several applications related to compounds with structures similar to “2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol”. Here is a comprehensive analysis focusing on unique applications:
Chemical Modulation
Modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied for various effects, including potential therapeutic applications .
Antiparasitic Properties
Synthetic 1, 4-disubstituted piperidines have demonstrated high inhibition of parasite growth, indicating potential antiparasitic applications .
Synthesis and Chemical Reactions
Piperidine derivatives are subject to various intra- and intermolecular reactions, leading to the formation of new compounds with potential scientific and therapeutic uses .
Drug Discovery
The piperidine nucleus is a significant component in drug discovery due to its presence in many bioactive compounds with diverse pharmacological properties .
Safety and Hazards
Orientations Futures
The future directions for “2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol” and similar compounds could involve their use in the development of new drugs, given the importance of piperidine-containing compounds in medicinal chemistry . Their potential use in PROTAC development also suggests possible applications in targeted protein degradation for therapeutic purposes .
Mécanisme D'action
Target of Action
Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Mode of Action
If it is used as a linker in protac development, it would facilitate the formation of a ternary complex between the e3 ligase, the protac, and the target protein . This complex formation would lead to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Biochemical Pathways
If it is used in the context of protacs, it would be involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis.
Result of Action
If it is used as a linker in protac development, its action would result in the degradation of the target protein . This could potentially alter cellular processes depending on the function of the degraded protein.
Propriétés
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVJYKDFKODEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)
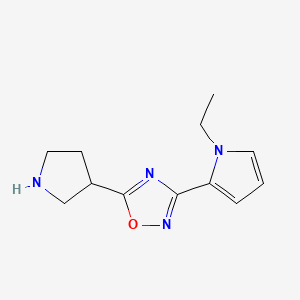
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

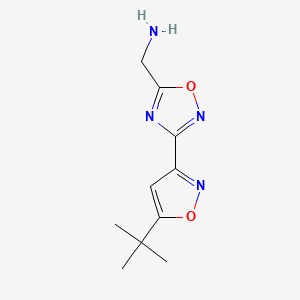
![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)
![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)
